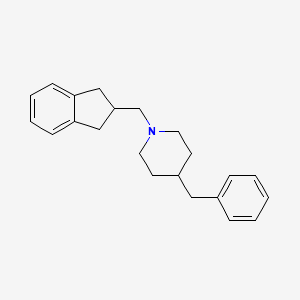

4-Benzyl-1-indan-2-ylmethyl-piperidine

Description

Properties

Molecular Formula |

C22H27N |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

4-benzyl-1-(2,3-dihydro-1H-inden-2-ylmethyl)piperidine |

InChI |

InChI=1S/C22H27N/c1-2-6-18(7-3-1)14-19-10-12-23(13-11-19)17-20-15-21-8-4-5-9-22(21)16-20/h1-9,19-20H,10-17H2 |

InChI Key |

YMEBJHPCSQTYQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3CC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Processes from the 1990s

Initial routes to benzyl-piperidylmethyl-indanones, as exemplified by EP 296 560, involved four sequential reactions starting from l-benzylpiperidones. These steps included:

-

Lithiation of intermediates using organolithium compounds.

-

Coupling with indanone derivatives.

-

Sequential purification via chromatography.

-

Final crystallization.

This method suffered from cumulative inefficiencies, with each stage yielding ≤65% product. The requirement for anhydrous conditions and specialized reagents like n-butyllithium limited scalability and increased costs. Furthermore, the final crystallization step introduced bottlenecks, reducing overall throughput.

Three-Stage Pyridine-Aldehyde Route (EP 535 496)

A later approach condensed the synthesis into three stages by employing pyridine-aldehyde intermediates. Key steps included:

-

Condensation of pyridine-aldehydes with indanones to form ylideneindanones.

-

Hydrogenation to piperidines.

-

Secondary hydrogenation for side-chain modification.

Despite reducing step count, this method achieved only 29% overall yield due to cumbersome purification requirements, including repeated chromatography and recrystallization. The dual hydrogenation stages also necessitated precise pressure control, complicating industrial adoption.

Modern One-Step Hydrogenation Strategy

Reaction Mechanism and Catalyst Selection

The breakthrough method disclosed in CA2162081A1 simplifies synthesis to a single hydrogenation step using pyridinium salt precursors. The general reaction scheme is:

Pyridinium Salt (II) + H₂ → 4-Benzyl-1-indan-2-ylmethyl-piperidine (I)

Catalysts:

-

Platinum dioxide (Adams catalyst) demonstrated superior performance, achieving 81% yield in methanol.

-

Alternative catalysts (e.g., Pd/C, Raney Ni) were less effective, with yields dropping to 45–60% under identical conditions.

Solvent Systems:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Methanol | 81 | 24 |

| Acetonitrile | 68 | 32 |

| DMF | 55 | 48 |

Methanol’s polarity and protic nature facilitated optimal hydrogen adsorption on the catalyst surface, accelerating reduction.

Experimental Protocol (Patent Example 6)

A representative procedure involves:

-

Suspension: 10 g pyridinium salt (Example 4 intermediate) and 1 g PtO₂ in 50 mL methanol.

-

Hydrogenation: Stirring under H₂ (1 atm) at 25°C for 24 h.

-

Workup:

-

Filtration to remove catalyst.

-

Concentration under reduced pressure.

-

Extraction with dichloromethane (3 × 15 mL).

-

Drying over Na₂SO₄ and solvent evaporation.

-

This protocol avoids chromatographic purification, relying instead on straightforward filtration and extraction—a critical advantage for large-scale production.

Comparative Analysis of Methodologies

Yield and Efficiency

| Parameter | EP 296 560 | EP 535 496 | CA2162081A1 |

|---|---|---|---|

| Steps | 4 | 3 | 1 |

| Total Yield (%) | <65 | 29 | 81 |

| Purification Steps | 4 | 3 | 2 |

| Catalytic Pressure | N/A | 5–20 atm | 1 atm |

The one-step method’s 81% yield represents a 179% improvement over the three-stage approach and a 25% gain relative to older four-step routes.

Structural and Process Variants

Pyridinium Salt Modifications

The patent describes flexibility in pyridinium precursors, accommodating diverse substituents (R¹–R⁴):

Temperature Optimization

While the standard protocol uses room temperature, elevated temperatures (50–60°C) can halve reaction times to 12 h without compromising yield. However, this increases energy costs and necessitates reflux apparatus.

| Factor | Cost (USD/kg) |

|---|---|

| PtO₂ Catalyst | 320 |

| Methanol Solvent | 0.5 |

| Organolithium Reagents | 1,200 |

Transitioning to the one-step method reduces raw material costs by ≈62% by eliminating organolithium reagents and multiple purification stages.

Emerging Techniques

-

Continuous Flow Hydrogenation: Preliminary studies show promise for further reducing reaction times to 6–8 h using fixed-bed reactors.

-

Bimetallic Catalysts: Pd-Pt systems may lower catalyst costs while maintaining efficiency (ongoing research).

Chemical Reactions Analysis

4-Benzyl-1-indan-2-ylmethyl-piperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Neuropharmacological Applications

Acetylcholinesterase Inhibition

Donepezil is primarily known for its efficacy in treating mild to moderate Alzheimer's disease. As an acetylcholinesterase inhibitor, it increases levels of acetylcholine in the brain, which is crucial for memory and cognition. Research indicates that 4-Benzyl-1-indan-2-ylmethyl-piperidine exhibits a high potency against acetylcholinesterase, with an IC50 value of 5.7 nM, making it one of the most effective inhibitors in its class .

Mechanism of Action

The compound's mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to enhanced cholinergic neurotransmission, which is beneficial in managing symptoms associated with Alzheimer's disease .

Cancer Research Applications

Recent studies have investigated the potential anticancer properties of derivatives related to 4-Benzyl-1-indan-2-ylmethyl-piperidine. These studies focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of piperidine compounds showed significant cytotoxic effects against human cancer cell lines. The synthesized compounds were tested using a Sulforhodamine B assay, revealing promising results against colorectal carcinoma (HCT116) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Recent computational studies have employed molecular docking and molecular dynamics simulations to predict the binding affinity and stability of Donepezil derivatives against acetylcholinesterase. These studies provide insights into structure-activity relationships (SAR), guiding further development of more potent inhibitors .

Binding Affinity Analysis

The binding free energy calculations revealed promising results for several derivatives, suggesting modifications that could enhance their therapeutic profiles against neurodegenerative diseases and possibly cancer.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-indan-2-ylmethyl-piperidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the dopamine D2 receptor with an inhibitory constant (Ki) of 575 nM . This interaction affects the signaling pathways associated with dopamine, which plays a crucial role in various neurological processes.

Comparison with Similar Compounds

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (E2020)

- Structure: Features a 5,6-dimethoxyindanone moiety attached to the piperidine ring.

- Activity : Exhibits potent AChE inhibition (IC₅₀ = 5.7 nM) with 1,250-fold selectivity over butyrylcholinesterase (BChE) .

- Pharmacology : Prolonged duration of action in vivo compared to physostigmine, with increased acetylcholine levels in rat cerebral cortex at 5 mg/kg (oral) .

- Key Difference : The methoxy groups on the indan ring enhance potency and selectivity, which may be absent in 4-Benzyl-1-indan-2-ylmethyl-piperidine.

4-Benzylpiperidine

- Structure : Simplified analog lacking the indan-ylmethyl group.

- Role : Serves as a foundational structure; the absence of the indan group likely reduces target binding affinity compared to E2020 or the target compound.

4-Anilino-1-benzylpiperidine

- Structure: Substitutes the indan group with an anilino (phenylamino) moiety.

- Properties: Molecular weight 266.4 g/mol; UV/Vis maxima at 249 and 296 nm. No direct activity data are provided, but the anilino group may alter pharmacokinetics compared to indan derivatives .

1-Benzyl-4-(1H-imidazol-4-yl)-piperidine

- Structure : Incorporates an imidazole ring at the 4-position.

Structural-Activity Relationship (SAR) Insights

- Indan Substituents: The 5,6-dimethoxyindanone group in E2020 is critical for AChE inhibition, likely through π-π stacking and hydrogen bonding with the enzyme’s catalytic site .

- Piperidine Core : The benzyl group at the 4-position enhances lipophilicity, aiding blood-brain barrier penetration in neuroactive compounds .

- Substituent Flexibility: Replacement of the indanone with simpler groups (e.g., anilino or imidazole) reduces potency but may improve synthetic accessibility .

Data Table: Comparative Analysis of Piperidine Derivatives

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-1-indan-2-ylmethyl-piperidine, and how can purity be maximized?

The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, reductive amination, or nucleophilic substitution. For analogs like 1-benzyl-4-piperidone, reductive amination with sodium triacetoxyborohydride (STAB) in dichloromethane has been effective . To maximize purity:

Q. What safety protocols are critical when handling 4-benzyl-1-indan-2-ylmethyl-piperidine?

Based on structurally similar piperidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline solution for 10–15 minutes .

- Storage : Keep in amber glass vials under inert gas (N) at 2–8°C to prevent degradation .

Q. How can the compound’s stability under varying experimental conditions be assessed?

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min up to 300°C.

- Photostability : Expose to UV light (365 nm) for 48 hours and analyze via HPLC for degradation products .

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-benzyl-1-indan-2-ylmethyl-piperidine?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like opioid receptors (PDB ID: 6DDF). Prioritize docking poses with ΔG < −8 kcal/mol .

- QSAR Analysis : Train models on piperidine derivatives with known IC values using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Dynamic Effects : Analyze variable-temperature -NMR (25–60°C) to detect conformational exchange broadening.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR spectra using GIAO method .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 4-phenylpiperidine derivatives) .

Q. How can the compound’s pharmacokinetic properties be experimentally validated?

Q. What methodologies identify and quantify trace impurities in synthesized batches?

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 0.1% threshold .

- GC-MS Headspace : Analyze volatile byproducts (e.g., benzyl chloride) with a DB-5MS column and EI ionization .

Methodological Challenges and Solutions

Q. How to address low yields in cross-coupling reactions involving the indan moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.